molecular formula C22H23N3O4S B11216626 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide

Cat. No.: B11216626
M. Wt: 425.5 g/mol
InChI Key: PTMZEHXWGUKIJX-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(BUTAN-2-YL)ACETAMIDE is a complex organic compound that features a quinazolinone core, a benzodioxole moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(BUTAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the Benzodioxole Moiety: This step involves the alkylation of the quinazolinone core with a benzodioxole-containing reagent.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate with butan-2-ylamine to form the acetamide group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohols.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Benzodioxoles: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Biochemical Probes: It can be used to study biological pathways and molecular interactions.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(BUTAN-2-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the quinazolinone core can inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds are known for their diverse biological activities.

    Benzodioxole-Containing Compounds: Often studied for their potential therapeutic effects.

    Thioether-Linked Molecules: Known for their stability and potential biological activities.

Uniqueness

The unique combination of the quinazolinone core, benzodioxole moiety, and thioether linkage in 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(BUTAN-2-YL)ACETAMIDE may confer unique biological properties and make it a valuable compound for further research.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide

InChI

InChI=1S/C22H23N3O4S/c1-3-14(2)23-20(26)12-30-22-24-17-7-5-4-6-16(17)21(27)25(22)11-15-8-9-18-19(10-15)29-13-28-18/h4-10,14H,3,11-13H2,1-2H3,(H,23,26)

InChI Key

PTMZEHXWGUKIJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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